Cas no 951776-24-2 ([1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I))

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) is a well-defined N-heterocyclic carbene (NHC) gold(I) complex, notable for its stability and reactivity in catalytic applications. The sterically hindered 2,6-diisopropylphenyl groups on the NHC ligand enhance thermal and oxidative stability, while the weakly coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) anion promotes solubility in organic solvents and facilitates ligand exchange. This complex is particularly useful in gold-catalyzed transformations, including cyclizations, cross-couplings, and C–H functionalizations, due to its high electrophilicity and tunable reactivity. Its robust structure ensures consistent performance under demanding conditions, making it a valuable tool in synthetic organic and organometallic chemistry.
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) structure
951776-24-2 structure
Product Name:[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
CAS No:951776-24-2
MF:C29H37AuF6N3O4S2
MW:866.708759069443
MDL:MFCD22572651
CID:4661164
PubChem ID:329766355
Update Time:2025-10-24

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Chemical and Physical Properties

Names and Identifiers

    • IPrAuNTf2
    • [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold
    • [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
    • 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold (ACI)
    • 951776-24-2
    • D95117
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-kappaN]gold
    • MDL: MFCD22572651
    • Inchi: 1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1;
    • InChI Key: SRNIVRFMRMHJTC-UHFFFAOYSA-N
    • SMILES: [Au].S(C(F)(F)F)([N-]S(C(F)(F)F)(=O)=O)(=O)=O.N1(C=CN(C2C(=CC=CC=2C(C)C)C(C)C)[CH-]1)C1C(=CC=CC=1C(C)C)C(C)C

Computed Properties

  • Exact Mass: 866.179538 g/mol
  • Monoisotopic Mass: 866.179538 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 8
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.5
  • Molecular Weight: 866.7

Experimental Properties

  • Melting Point: 202-287 °C (decomposition)

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Pricemore >>

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[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Benzene ;  6 h, rt
Reference
A N-heterocyclic carbene gold hydroxide complex: a golden synthon
Gaillard, Sylvain; Slawin, Alexandra M. Z.; Nolan, Steven P., Chemical Communications (Cambridge, 2010, 46(16), 2742-2744

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  5 min, 23 °C
Reference
Sequential O-H/C-H Bond Insertion of Phenols Initiated by the Gold(I)-Catalyzed Cyclization of 1-Bromo-1,5-enynes
Speck, Klaus; Karaghiosoff, Konstantin; Magauer, Thomas, Organic Letters, 2015, 17(8), 1982-1985

Production Method 3

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  overnight, rt
1.3 Solvents: Dichloromethane ;  1 h, rt
Reference
Gold(I)-Catalyzed Formation of Naphthalene/Acenaphthene Heterocyclic Acetals
Michalska, Malina; Grudzien, Krzysztof; Malecki, Pawel; Grela, Karol, Organic Letters, 2018, 20(4), 954-957

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  5 min, rt
Reference
Gold- and Copper-Catalyzed Cycloisomerizations towards the Synthesis of Thujopsanone-Like Compounds
Fehr, Charles; Vuagnoux, Magali; Buzas, Andrea; Arpagaus, Jeremy; Sommer, Horst, Chemistry - A European Journal, 2011, 17(22), 6214-6220

Production Method 5

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  10 min
Reference
Why can a gold salt react as a base?
Anania, Mariarosa; Jasikova, Lucie; Jasik, Juraj; Roithova, Jana, Organic & Biomolecular Chemistry, 2017, 15(37), 7841-7852

Production Method 6

Reaction Conditions
Reference
Insights into the Gold-Catalyzed Propargyl Ester Rearrangement/Tandem Cyclization Sequence: Radical versus Gold Catalysis- Myers-Saito- versus Schmittel-Type Cyclization
Rettenmeier, Eva; Hansmann, Max M.; Ahrens, Alexander; Ruebenacker, Katharina; Saboo, Tapish; et al, Chemistry - A European Journal, 2015, 21(41), 14401-14409

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  40 min, rt
Reference
Structural Elucidation and Total Synthesis of Trichodermotin A, A Natural α-Glucosidase Inhibitor from Trichoderma asperellum
Yu, Muyuan; Wang, Fengqing; Yao, Si; Zang, Yi; Dai, Chong; et al, Chinese Journal of Chemistry, 2022, 40(18), 2219-2225

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-amylate Solvents: Toluene ;  rt
1.2 Reagents: Oxygen Solvents: Benzene ;  rt
Reference
Expedient Syntheses of Neutral and Cationic Au(I)-NHC Complexes
Veenboer, Richard M. P. ; Gasperini, Danila; Nahra, Fady ; Cordes, David B.; Slawin, Alexandra M. Z.; et al, Organometallics, 2017, 36(18), 3645-3653

Production Method 9

Reaction Conditions
1.1 Solvents: Benzene ;  6 h, rt
Reference
New [Au(NHC)(OH)] Complexes for Silver-Free Protocols
Patrick, Scott R.; Gomez-Suarez, Adrian; Slawin, Alexandra M. Z.; Nolan, Steven P., Organometallics, 2014, 33(1), 421-424

Production Method 10

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  5 min, rt
Reference
Gold-Acetonyl Complexes: From Side-Products to Valuable Synthons
Gasperini, Danila; Collado, Alba; Gomez-Suarez, Adrian; Cordes, David B.; Slawin, Alexandra M. Z.; et al, Chemistry - A European Journal, 2015, 21(14), 5403-5412

Production Method 11

Reaction Conditions
1.1 Solvents: Dichloromethane ;  4 h, rt
Reference
Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles
Chen, Ming; Sun, Ning; Chen, Haoyi; Liu, Yuanhong, Chemical Communications (Cambridge, 2016, 52(37), 6324-6327

Production Method 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  5 min, rt
Reference
Synthesis and Reactivity of Air-Stable N-Heterocyclic Carbene Gold(I) Bis(trifluoromethanesulfonyl)imidate Complexes
Ricard, Louis; Gagosz, Fabien, Organometallics, 2007, 26(19), 4704-4707

Production Method 13

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, rt
Reference
Recyclable gold(I)-catalyzed oxidative cyclization of 1,4-diyn-3-ols leading to highly substituted 3-formylfurans
Xiao, Xiaoqiang; Liu, Siqi; Cai, Mingzhong, Journal of Organometallic Chemistry, 2022, 982,

Production Method 14

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  20 min, rt
Reference
A gold(I)-catalysed chemoselective three-component reaction between phenols, α-diazocarbonyl compounds and allenamides
Yu, Sifan; Chen, Jinzhou; Liu, Gengxin; Lei, Jinping; Hu, Wenhao; et al, Chemical Communications (Cambridge, 2020, 56(11), 1649-1652

Production Method 15

Reaction Conditions
Reference
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride
Ramon, Ruben S.; Nolan, Steven P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7

Production Method 16

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  30 min, rt
Reference
Gold-catalyzed rearrangement of allylic oxonium ylides: Efficient synthesis of highly functionalized dihydrofuran-3-ones
Fu, Junkai; Shang, Hai; Wang, Zhaofeng; Chang, Le; Shao, Wenbing; et al, Angewandte Chemie, 2013, 52(15), 4198-4202

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Raw materials

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Preparation Products

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Suppliers

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(CAS:951776-24-2)[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
Order Number:A1068109
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:39
Price ($):295.0/1033.0
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Additional information on [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

Comprehensive Guide to [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) (CAS No. 951776-24-2)

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) is a highly specialized N-heterocyclic carbene (NHC) gold(I) complex that has gained significant attention in modern organometallic chemistry and catalysis. With the CAS number 951776-24-2, this compound represents a cutting-edge example of gold-based catalysts that are revolutionizing synthetic methodologies in pharmaceutical and materials science applications.

The molecular structure of this NHC-Au(I) complex features a bulky 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligand paired with a bis(trifluoromethanesulfonyl)imide counterion. This unique combination provides exceptional stability while maintaining high catalytic activity, making it particularly valuable for selective organic transformations. Researchers are particularly interested in its applications for C-C bond formation reactions and alkyne activation, which are currently hot topics in green chemistry and sustainable synthesis.

From a synthetic chemistry perspective, this gold(I) complex demonstrates remarkable efficiency in homogeneous catalysis. Its electron-rich NHC ligand stabilizes the gold center while the weakly coordinating NTf2 anion (bis(trifluoromethanesulfonyl)imide) enhances reactivity. These properties make it particularly effective for cyclization reactions, hydrofunctionalizations, and cross-coupling processes that are fundamental to modern drug discovery programs.

The thermal stability and air tolerance of [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) set it apart from many other transition metal catalysts. These characteristics significantly improve its handling properties and broaden its potential applications in industrial settings. Current research focuses on its use in flow chemistry systems and continuous manufacturing processes, addressing the pharmaceutical industry's growing demand for more efficient production methods.

In materials science, this gold complex shows promise for the development of advanced functional materials. Its ability to facilitate controlled polymerization reactions makes it valuable for creating specialty polymers with tailored properties. Researchers are exploring its potential in optoelectronic materials and conductive polymers, areas that are experiencing rapid growth due to demands from the electronics and renewable energy sectors.

The mechanistic studies of CAS 951776-24-2 have provided valuable insights into gold(I) catalysis mechanisms. The compound's well-defined structure allows for detailed investigation of catalytic cycles and intermediate species, contributing to the broader understanding of gold-mediated transformations. These fundamental studies are driving innovation in asymmetric catalysis and stereoselective synthesis, addressing key challenges in modern synthetic chemistry.

From a commercial availability standpoint, [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) is typically supplied as a crystalline solid with high purity specifications. Proper storage under inert atmosphere is recommended to maintain its catalytic performance over extended periods. The compound's growing importance is reflected in its increasing presence in catalyst screening libraries and high-throughput experimentation platforms.

Recent advancements in computational chemistry have enabled more precise predictions of this gold complex's reactivity, allowing for better reaction design and optimization. The integration of machine learning approaches with experimental data is creating new opportunities for discovering novel applications of CAS 951776-24-2 in complex molecular syntheses.

Environmental considerations of using NHC-Au(I) catalysts like this compound are becoming increasingly important. Researchers are developing recycling protocols and immobilization techniques to enhance the sustainability of gold-catalyzed processes. These developments align with the chemical industry's shift toward greener synthetic methodologies and atom-efficient transformations.

The future outlook for [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) appears promising, with ongoing research exploring its potential in bioconjugation chemistry, prodrug activation, and targeted therapeutic applications. As the understanding of gold's biological interactions improves, new biomedical applications may emerge for this sophisticated organogold compound.

For synthetic chemists and researchers working with gold catalysis, CAS 951776-24-2 represents a valuable tool in the development of novel synthetic routes. Its combination of stability, reactivity, and versatility makes it particularly suitable for challenging transformations where traditional catalysts fail. The compound continues to inspire new methodologies in complex molecule synthesis, contributing to advancements across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:951776-24-2)[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
A1068109
Purity:99%/99%
Quantity:1g/5g
Price ($):295.0/1033.0
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